1-(2,2-diethoxyethyl)-3-fluorobenzene
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Overview
Description
1-(2,2-Diethoxyethyl)-3-fluorobenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a fluorine atom and a 2,2-diethoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-diethoxyethyl)-3-fluorobenzene typically involves the alkylation of 3-fluorobenzene with 2,2-diethoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where 3-fluorobenzene and 2,2-diethoxyethyl chloride are continuously fed into the reactor along with a base. The reaction mixture is then heated to the required temperature, and the product is continuously extracted and purified.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Diethoxyethyl)-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The 2,2-diethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form the corresponding alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
1-(2,2-Diethoxyethyl)-3-fluorobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.
Materials Science: Utilized in the synthesis of novel materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-(2,2-diethoxyethyl)-3-fluorobenzene depends on its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The 2,2-diethoxyethyl group can undergo hydrolysis to form reactive intermediates that further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
(2,2-Diethoxyethyl)benzene: Similar structure but lacks the fluorine atom, resulting in different chemical properties.
Dimethoxyethane: Contains a similar 2,2-diethoxyethyl group but lacks the aromatic ring and fluorine atom.
Uniqueness
1-(2,2-Diethoxyethyl)-3-fluorobenzene is unique due to the presence of both the fluorine atom and the 2,2-diethoxyethyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
1215900-66-5 |
---|---|
Molecular Formula |
C12H17FO2 |
Molecular Weight |
212.3 |
Purity |
95 |
Origin of Product |
United States |
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